Acide (6-(pyrrolidin-1-yl)pyridin-2-yl)boronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

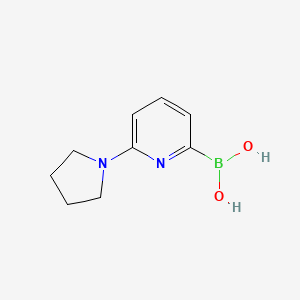

(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative that features a pyrrolidine ring attached to a pyridine ring, with a boronic acid functional group

Applications De Recherche Scientifique

Anticancer Research

(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid has been investigated for its potential as a pharmacophore in cancer treatment. It has shown promise in targeting fibroblast activation protein (FAP), which is overexpressed in many tumors. Recent studies have demonstrated that derivatives of this compound can inhibit FAP with high potency, indicating its potential as a therapeutic agent for cancer imaging and treatment .

Antimalarial Activity

Research has identified novel compounds derived from (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid that target plasmodial kinases, specifically PfGSK3 and PfPK6, which are crucial for the survival of the malaria parasite. Modifications to the pyrrolidine ring have resulted in improved potency against these kinases, suggesting that this compound could lead to new antimalarial therapies .

Synthesis Methodologies

The synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid typically involves several key reactions:

FAP Inhibitors

A study highlighted the development of (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid derivatives as FAP inhibitors with IC50 values significantly lower than traditional compounds. These derivatives exhibited enhanced selectivity and binding affinity, making them suitable candidates for further development in cancer therapeutics .

Antimalarial Compounds

In another case study focusing on antimalarial activity, modifications to the pyrrolidine structure led to compounds with IC50 values ranging from 216 to 274 nM against PfPK6. This indicates that structural variations can significantly enhance biological activity against malaria parasites .

Mécanisme D'action

Target of Action

Boronic acids are generally known to interact with various enzymes and receptors in biological systems .

Mode of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .

Pharmacokinetics

As a boronic acid, its bioavailability could be influenced by factors such as its pKa, lipophilicity, and the presence of transporters in the body .

Result of Action

As a boronic acid, it may have the potential to interact with various biomolecules and influence cellular processes .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid include pH, temperature, and the presence of other molecules in the environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid typically involves the formation of the pyrrolidine and pyridine rings followed by the introduction of the boronic acid group. One common method involves the reaction of pyrrolidine with a pyridine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, temperature control, and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for cross-coupling reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, which are valuable intermediates in organic synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other boronic acid derivatives, such as phenylboronic acid and 4-pyridylboronic acid. These compounds share the boronic acid functional group but differ in their structural features .

Uniqueness

(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid is unique due to the presence of both pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Activité Biologique

Introduction

(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapy and antibacterial applications. This compound's structure features a pyridine ring substituted with a pyrrolidine moiety, which is known to influence its biological interactions and efficacy.

Structure and Properties

The chemical structure of (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid can be represented as follows:

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 173.02 g/mol |

| Boiling Point | Not Available |

| Solubility (pH = 7.4) | Moderate |

Anticancer Activity

Recent studies have highlighted the role of (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid as a potential inhibitor of the PI3K pathway, which is crucial in cancer cell proliferation. The compound has shown significant antiproliferative effects across various cancer cell lines, including:

- HCC827 (human non-small cell lung cancer)

- A549 (human lung adenocarcinoma)

- MCF-7 (human breast cancer)

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridine and pyrrolidine rings significantly affect the compound's potency. For instance, substituents at the 6-position of the pyridine ring have been shown to enhance or diminish activity, depending on their electronic and steric properties. Compounds with alkyl substitutions generally exhibited reduced activity compared to those with aromatic groups .

Antibacterial Activity

In addition to its anticancer properties, (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid has demonstrated antibacterial activity against resistant strains of bacteria, such as Streptococcus pneumoniae. The presence of the pyrrolidine moiety has been linked to enhanced interaction with bacterial targets, making it a candidate for further development as an antibacterial agent .

Case Studies

- Antiproliferative Effects : A study conducted on various cancer cell lines revealed that (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid exhibited IC50 values ranging from 10 µM to 30 µM, indicating moderate to potent activity against these cells. Notably, HCC827 cells were particularly sensitive due to their overexpression of PI3K .

- Antibacterial Efficacy : In tests against S. pneumoniae, derivatives of this compound showed up to fourfold increases in antibacterial activity compared to standard treatments. The optimization of substituents on the pyrrolidine ring was crucial for enhancing this activity .

Propriétés

IUPAC Name |

(6-pyrrolidin-1-ylpyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O2/c13-10(14)8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5,13-14H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXRXMTXRIZCSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N2CCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.